5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline
Overview
Description
“5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1184546-75-5 . It has a molecular weight of 187.24 . The IUPAC name for this compound is 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline .
Molecular Structure Analysis
The InChI code for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” is 1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- They are used as scaffolds in the synthesis of bioactive chemicals .
- The synthesis strategies include multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
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Androgen Receptor Antagonists
- A series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized .
- These compounds were evaluated for their biological activities .
- Compound 6f was identified as a potent androgen receptor antagonist .
- Some compounds showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
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Agrochemistry
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Coordination Chemistry and Organometallic Chemistry
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Antileishmanial and Antimalarial Activities
- Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
- Some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
- Compound 13 displayed superior antipromastigote activity .
- Compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .
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Pharmacological Applications
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Antibacterial and Antimycobacterial Activities
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Anti-inflammatory, Analgesic, Vasodilator, and Antidepressant Agents
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Cancer Treatment, Combat Obesity, and Provide Cytoprotection
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
While specific future directions for “5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline” are not available in the retrieved data, pyrazole-containing compounds have received attention for the development of new pesticides in recent years due to their various biological activities, high selectivities, and low toxicities .
properties
IUPAC Name |
5-methyl-2-(4-methylpyrazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHMUPTSIFQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C=N2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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